Methyl 2-(4-iodophenoxy)acetate

Description

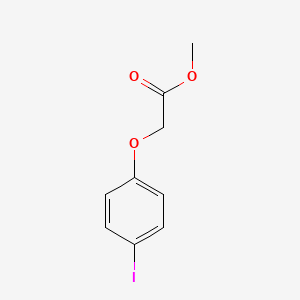

Methyl 2-(4-iodophenoxy)acetate is an organoiodine compound with the molecular formula C₉H₉IO₃. It consists of a methyl ester backbone linked to a phenoxy group substituted with an iodine atom at the para position. This compound is primarily utilized in synthetic chemistry as a precursor in cross-coupling reactions due to the reactivity of the iodine substituent . Its structure enables participation in palladium- or nickel-catalyzed couplings, making it valuable for constructing complex molecules in pharmaceuticals and materials science.

Properties

IUPAC Name |

methyl 2-(4-iodophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKVJSVJTVHTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424198 | |

| Record name | methyl 2-(4-iodophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81720-18-5 | |

| Record name | methyl 2-(4-iodophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-iodophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing Methyl 2-(4-iodophenoxy)acetate involves a nucleophilic aromatic substitution reaction on the benzene ring. The process typically starts with the protection of the hydroxyl group on methanol as an ester. This is followed by the use of basic reagents and iodinating agents to perform the aromatic substitution under alkaline conditions .

Industrial Production Methods: Industrial production of Methyl 2-(4-iodophenoxy)acetate often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for yield and purity, employing high-efficiency reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-iodophenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Utilize palladium catalysts and boronic acids or esters.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenoxyacetates can be formed.

Oxidation Products: Conversion to carboxylic acids.

Reduction Products: Formation of alcohols.

Coupling Products: Formation of biaryl compounds and other complex structures.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-iodophenoxy)acetate serves as an important intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance therapeutic efficacy.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that related compounds reduced the viability of human tumor cells, demonstrating potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Modifications to its structure have led to enhanced efficacy against both Gram-positive and Gram-negative bacteria. A derivative exhibited a minimum inhibitory concentration (MIC) of 0.0048 mg/mL against Escherichia coli, indicating strong antibacterial potential.

Organic Synthesis

In organic chemistry, methyl 2-(4-iodophenoxy)acetate is utilized as a precursor for synthesizing more complex molecules. It can undergo various reactions, including:

- Esterification : The compound can be converted into different esters by reacting with various alcohols.

- Substitution Reactions : The iodine atom can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Material Science

The compound's unique properties lend themselves to applications in material science, particularly in the development of new polymers and coatings. The incorporation of iodine into polymer matrices can enhance their thermal and mechanical properties.

Data Summary

| Application Type | Activity/Property | Notes |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Significant cytotoxicity against cancer cells |

| Antimicrobial Activity | Strong antibacterial properties | MIC = 0.0048 mg/mL against E. coli |

| Organic Synthesis | Versatile precursor for complex molecules | Suitable for various chemical modifications |

| Material Science | Enhances thermal/mechanical properties | Useful in polymer development |

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that methyl 2-(4-iodophenoxy)acetate derivatives significantly reduced tumor growth in xenograft models, suggesting their potential use as therapeutic agents in oncology .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of various derivatives of methyl 2-(4-iodophenoxy)acetate against a panel of bacterial strains. The results indicated that specific substitutions on the aromatic ring improved activity, with some derivatives showing low MIC values against resistant strains.

Mechanism of Action

The mechanism of action of Methyl 2-(4-iodophenoxy)acetate involves its interaction with molecular targets through its iodine and ester functional groups. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release phenoxyacetic acid, which may interact with biological pathways. These interactions can influence various biochemical processes, making the compound useful in medicinal chemistry and biological research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenoxy Acetates

Methyl 2-(4-Bromophenoxy)Acetate

- Molecular Formula : C₉H₉BrO₃

- Molecular Weight : 259.07 g/mol

- Reactivity : In Stille-type cross-couplings, this bromo analog achieved 85% yield compared to 88% for the iodo derivative under identical conditions. Bromine’s lower electronegativity and weaker C–Br bond strength reduce its efficiency as a leaving group relative to iodine .

- Physical Properties: No explicit melting point reported, but bromine’s smaller atomic radius likely results in lower melting points compared to iodo analogs.

Methyl 2-(4-Chloro-2-Iodophenyl)Acetate

- Molecular Formula : C₉H₈ClIO₂

- Molecular Weight : 310.52 g/mol

- Structural Features : Combines chlorine (ortho) and iodine (para) substituents, introducing steric and electronic effects. The chlorine atom may hinder reactivity at the para position due to steric crowding .

Ethyl 2-(4-Fluoro-2-Methyl-Phenoxy)Acetate

- Molecular Formula : C₁₁H₁₃FO₃

- Molecular Weight : 224.22 g/mol

Positional Isomers of Iodophenoxy Acetates

Methyl 2-(2-Iodophenyl)Acetate

- CAS : 66370-75-0

- Molecular Formula : C₉H₉IO₂

- Properties : Ortho-substitution creates steric hindrance, reducing accessibility for cross-coupling reactions compared to the para-substituted analog .

Methyl 2-(3-Iodophenyl)Acetate

Iodo-Substituted Phenyl Acetates (Non-Phenoxy)

Methyl (4-Iodophenyl)Acetate

- CAS : 63349-52-0

- Molecular Formula : C₉H₉IO₂

- Molecular Weight : 276.07 g/mol

- Physical Properties : Melting point = 271.9°C , density = 1.68 g/cm³ .

- Structural Contrast : The acetate group is directly bonded to the phenyl ring instead of via an ether linkage. This reduces flexibility and may limit applications in spacer-dependent reactions.

Functional Group Variations

Methyl 2-[4-(Oxiran-2-Ylmethoxy)Phenyl]Acetate

- CAS : 4371-01-1

- Molecular Formula : C₁₂H₁₄O₄

2-(4-Hydroxy-3-Methoxyphenyl)Acetic Acid

- CAS : 306-08-1

- Molecular Formula : C₉H₁₀O₄

- Biological Relevance: A non-ester derivative with antioxidant properties, highlighting how ester hydrolysis or hydroxylation alters bioactivity .

Research Findings and Implications

- Reactivity Trends : Iodo derivatives outperform bromo and chloro analogs in cross-couplings due to iodine’s superior leaving group ability and stronger C–I bond polarization .

- Steric and Electronic Effects : Ortho-substituted iodophenyl acetates exhibit reduced reactivity in catalysis, while para-substituted analogs optimize spatial accessibility .

Biological Activity

Methyl 2-(4-iodophenoxy)acetate (CAS Number: 81720-18-5) is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHIO

- Molecular Weight : 292.07 g/mol

- Structure : The compound features a phenoxy group with an iodine substituent, which influences its reactivity and biological interactions.

The biological activity of methyl 2-(4-iodophenoxy)acetate is largely attributed to its structural characteristics, particularly the presence of the iodine atom and the ester functional group. The iodine atom can participate in halogen bonding, enhancing the compound's interaction with various biological targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release phenoxyacetic acid, which may further interact with biological pathways, influencing several biochemical processes.

Biological Activities

-

Enzyme Interactions :

- Methyl 2-(4-iodophenoxy)acetate has been studied for its ability to modulate enzyme activity. It may act as an inhibitor or activator, depending on the specific enzyme involved. The compound's structural features allow it to form hydrogen bonds and engage in halogen bonding, which enhances its binding affinity to enzyme active sites.

- Antibacterial and Antifungal Properties :

- Potential Therapeutic Applications :

Table 1: Summary of Biological Activities

Case Study Example

In a study investigating the effects of various phenoxyacetic acid derivatives on enzyme kinetics, methyl 2-(4-iodophenoxy)acetate was identified as a significant modulator of specific enzymes involved in metabolic pathways. The compound demonstrated a dose-dependent inhibition pattern, suggesting its potential utility in therapeutic contexts where enzyme regulation is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.